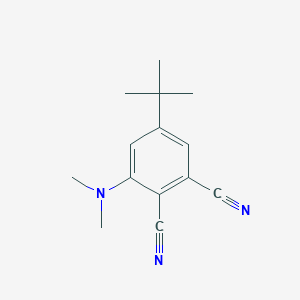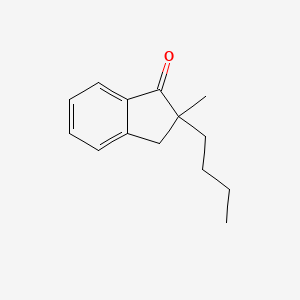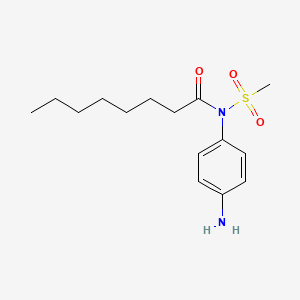
Propane-1-sulfonothioic O-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1-sulfonothioic O-acid is an organic compound characterized by the presence of a sulfonothioic acid group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propane-1-sulfonothioic O-acid typically involves the oxidation of propan-1-ol. One common method is the oxidation of propan-1-ol using acidified potassium dichromate (VI) solution. The reaction is carried out in a reflux apparatus, where propan-1-ol is slowly added to the oxidizing agent, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques, such as chemical looping approaches. For instance, the selective formation of propan-1-ol from propylene using silver- and gold-based catalysts on SrFeO3-δ perovskite supports has been investigated . This method allows for efficient production with high selectivity towards the desired product.
化学反应分析
Types of Reactions: Propane-1-sulfonothioic O-acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of propan-1-ol to propanoic acid involves the formation of intermediate compounds such as propanal .
Common Reagents and Conditions: Common reagents used in these reactions include acidified potassium dichromate (VI) for oxidation and various catalysts for selective oxidation processes. Reaction conditions often involve controlled temperatures and the use of reflux apparatus to ensure complete conversion of reactants.
Major Products Formed: The major products formed from these reactions include propanal, propanoic acid, and other oxygenated derivatives. The specific products depend on the reaction conditions and the reagents used.
科学研究应用
Propane-1-sulfonothioic O-acid has several scientific research applications. It has been used as a catalyst in the synthesis of complex organic compounds. For instance, 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles has been used as an efficient catalyst for one-pot synthesis of dihydrotetrazolo derivatives . This highlights its potential in catalysis and organic synthesis.
作用机制
The mechanism of action of Propane-1-sulfonothioic O-acid involves its interaction with molecular targets and pathways. The sulfonothioic acid group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and the chemical environment.
相似化合物的比较
Similar Compounds: Similar compounds to Propane-1-sulfonothioic O-acid include other sulfonothioic acids and their derivatives. For example, 3-(propylthio)propane-1-sulfonic acid shares structural similarities and exhibits similar catalytic properties .
Uniqueness: this compound is unique due to its specific structure and reactivity Its ability to act as a catalyst in various organic reactions sets it apart from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, preparation methods, and reactivity make it a valuable compound for research and development in chemistry, biology, and industry.
属性
CAS 编号 |
61145-87-7 |
|---|---|
分子式 |
C3H8O2S2 |
分子量 |
140.23 g/mol |
IUPAC 名称 |
hydroxy-oxo-propyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H8O2S2/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) |
InChI 键 |
MNTXWEUAWXSXIB-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)







![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)

![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)



